Cas no 1182267-96-4 (3-{N-(3-bromophenyl)methylacetamido}propanoic acid)

3-{N-(3-bromophenyl)methylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28290167
- 3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid
- 1182267-96-4
- AKOS022268386
- 3-{N-(3-bromophenyl)methylacetamido}propanoic acid
-
- Inchi: 1S/C12H14BrNO3/c1-9(15)14(6-5-12(16)17)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17)
- InChI Key: JNLMPXBMZQSCQU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CN(C(C)=O)CCC(=O)O
Computed Properties
- Exact Mass: 299.01571g/mol
- Monoisotopic Mass: 299.01571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 1.4
3-{N-(3-bromophenyl)methylacetamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290167-1.0g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28290167-10.0g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28290167-0.05g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28290167-0.1g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28290167-0.25g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28290167-5.0g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28290167-1g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 1g |
$541.0 | 2023-09-08 | ||
Enamine | EN300-28290167-10g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 10g |
$2331.0 | 2023-09-08 | ||
Enamine | EN300-28290167-2.5g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28290167-0.5g |
3-{N-[(3-bromophenyl)methyl]acetamido}propanoic acid |
1182267-96-4 | 95.0% | 0.5g |
$520.0 | 2025-03-19 |
3-{N-(3-bromophenyl)methylacetamido}propanoic acid Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
Additional information on 3-{N-(3-bromophenyl)methylacetamido}propanoic acid
Introduction to 3-{N-(3-bromophenyl)methylacetamido}propanoic Acid (CAS No. 1182267-96-4)
3-{N-(3-bromophenyl)methylacetamido}propanoic acid, identified by its CAS number 1182267-96-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex molecular structure, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools. Its unique chemical properties and functional groups make it a subject of interest for scientists exploring innovative drug formulations and mechanistic pathways.
The molecular structure of 3-{N-(3-bromophenyl)methylacetamido}propanoic acid consists of an amide linkage connected to a propionic acid moiety, with a brominated phenyl ring attached to the nitrogen atom of the amide group. This configuration imparts distinct reactivity and binding characteristics, making it a valuable intermediate in synthetic chemistry. The presence of the 3-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).
In recent years, the pharmaceutical industry has seen a surge in the exploration of amide-based compounds due to their versatility and biological activity. The amide group in 3-{N-(3-bromophenyl)methylacetamido}propanoic acid serves as a hinge point for further derivatization, allowing chemists to modify its properties for specific applications. For instance, researchers have been investigating its potential as a precursor in the synthesis of protease inhibitors, which are critical in treating chronic diseases such as cancer and inflammation-related disorders. The bromine substituent on the phenyl ring further facilitates this process by enabling selective functionalization.
The compound's relevance extends to biochemical studies, where it serves as a scaffold for understanding enzyme-substrate interactions. The amide bond's polar nature and the phenyl ring's hydrophobicity create a balance that can mimic natural substrates or modulators of enzymatic activity. This has led to its use in high-throughput screening assays to identify novel enzyme inhibitors. Additionally, the propionic acid moiety at one end of the molecule can be further functionalized to introduce additional pharmacophores or tags for diagnostic purposes.
Advances in computational chemistry have also highlighted the importance of 3-{N-(3-bromophenyl)methylacetamido}propanoic acid in virtual screening campaigns. Molecular docking studies have shown that this compound can interact with various biological targets, including receptors and ion channels, suggesting its potential as an allosteric modulator. Such findings are particularly exciting given the increasing demand for drugs that target complex disease mechanisms rather than just symptomatic relief.
The synthesis of 3-{N-(3-bromophenyl)methylacetamido}propanoic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the amide bond through condensation reactions, followed by bromination of the phenyl ring using appropriate electrophilic aromatic substitution methods. Recent improvements in green chemistry principles have encouraged researchers to optimize these synthetic routes for higher yields and reduced environmental impact.
In conclusion, 3-{N-(3-bromophenyl)methylacetamido}propanoic acid (CAS No. 1182267-96-4) represents a promising compound with diverse applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to design novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly significant role in advancing medical science.
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